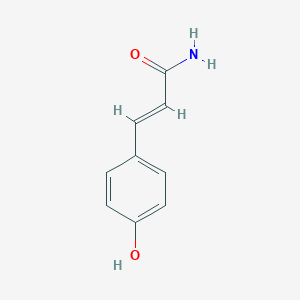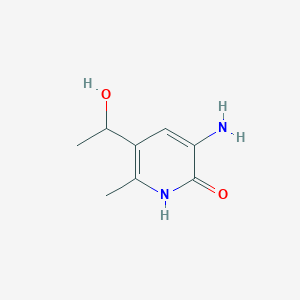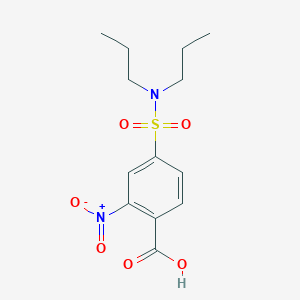
Baccatin III 7-O-Triflate
Overview
Description
Baccatin III 7-O-Triflate is a synthetic compound found in the Yew tree Taxus baccata. It is a promising compound for the treatment of cancer, as it has been shown to possess anti-cancer properties. This compound (B3T) is of particular interest due to its ability to target cancer cells while leaving healthy cells untouched. This compound has been studied extensively in recent years, and has been found to have a wide range of applications in the laboratory.
Scientific Research Applications
Synthesis of Taxol Derivatives
Baccatin III 7-O-Triflates serve as convenient precursors in the synthesis of Δ6,7-taxols and 7β,8β-methano (cyclopropyl) taxols, illustrating the compound's versatility in taxol chemistry (Johnson et al., 1994). These derivatives are significant for exploring the structure-activity relationships of taxol, potentially leading to analogs with improved therapeutic profiles.
Chemical Reactivity and Transformation
The chemical reactivity of baccatin III 7-O-Triflate has been exploited in various synthetic strategies, including skeletal rearrangements and deacylation-reacylation processes. For instance, 13-oxo-7-triethylsilyl baccatin III, a derivative, undergoes ring contraction upon treatment, producing A and B ring contraction products, showcasing the compound's utility in generating structurally diverse taxanes (Yu & Liu, 1997).
Enzymatic Modifications
Enzymatic processes have also been developed for converting 10-deacetylbaccatin III to baccatin III without requiring protection of the 7-hydroxyl group, highlighting the potential for biocatalysis in the synthesis of taxol and its derivatives (Patel, Banerjee, & Nanduri, 2000). This approach provides an environmentally friendly alternative to chemical syntheses, potentially lowering production costs and environmental impact.
Antitumor and Immune Modulating Activities
Baccatin III itself, despite being a precursor to taxol, has been found to exhibit immune adjuvant and antitumor activities. For example, it has been shown to increase the expression of MHC II molecules in dendritic cells and to enhance the production of OVA-specific IgG in vivo, suggesting its potential as an immune adjuvant (Kim et al., 2011). These findings indicate that baccatin III derivatives could be explored not only as chemotherapeutic agents but also in vaccine development and other immunotherapy approaches.
Mechanism of Action
Target of Action
Baccatin III 7-O-Triflate is a crucial precursor in the biosynthesis pathway of paclitaxel . The primary target of this compound is the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) . This enzyme plays a key role in the production of baccatin III, a key precursor in paclitaxel synthesis .
Mode of Action
The mode of action of this compound involves the acetyl group transfer from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This process is catalyzed by the enzyme TcDBAT . The interaction of this compound with TcDBAT results in the production of baccatin III .
Biochemical Pathways
The biochemical pathway affected by this compound is the biosynthesis pathway of paclitaxel . Paclitaxel is a well-known anticancer chemotherapeutic agent, widely used in the clinical treatment of various cancers . The production of paclitaxel mainly relies on the chemical semi-synthetic method, which uses the more abundant precursor compound 10-deacetylbaccatin III (10-DAB) in Taxus species as substrate .
Pharmacokinetics
The production of this compound involves the extraction of 10-dab from renewable taxus needles and in situ whole-cell catalysis . This process could potentially influence the ADME properties of the compound and its bioavailability.
Result of Action
The result of the action of this compound is the production of baccatin III . Baccatin III has been shown to have cytotoxic properties against a variety of cancer cell lines . It induces G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of this compound is influenced by environmental factors such as the supply of glycerol and slightly acidic conditions with a low temperature . These conditions have been shown to promote the catalysis of the recombinant TcDBAT strain .
Future Directions
The future directions in the research of Baccatin III and its derivatives seem to focus on improving the yield of Baccatin III through the optimization of culture conditions, genetic breeding, and metabolic engineering of the endophytic fungi and Taxus species plants . Additionally, the use of alternative acetyl substrates in the synthesis of Baccatin III is a promising area of research .
Biochemical Analysis
Biochemical Properties
Baccatin III 7-O-Triflate is synthesized by the enzyme Taxoid 10β-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylbaccatin III . This interaction between this compound and DBAT is a key step in the production of baccatin III, a precursor in paclitaxel synthesis .
Cellular Effects
This compound exhibits cytotoxic properties against various human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), skin cancer (A431), and liver cancer cells (HepG2) . It influences cell function by inducing G2/M phase cell cycle arrest, production of reactive oxygen species, and depolarization of the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation. As a substrate for DBAT, it participates in acetyl group transfer, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Studies have shown that it can be recycled for three times, indicating its stability and potential for long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of paclitaxel synthesis, interacting with enzymes such as DBAT
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFUEYJDVYQHM-VHLOTGQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447070 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158811-19-9 | |
| Record name | Baccatin III 7-O-Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)








